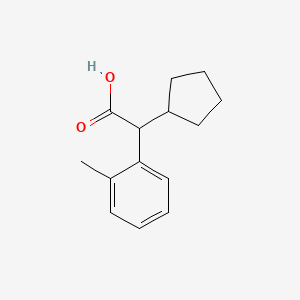

2-Cyclopentyl-2-(o-tolyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyl-2-(2-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-10-6-2-5-9-12(10)13(14(15)16)11-7-3-4-8-11/h2,5-6,9,11,13H,3-4,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWZGQXYXMSQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopentyl 2 O Tolyl Acetic Acid

Retrosynthetic Strategies toward the 2-Cyclopentyl-2-(o-tolyl)acetic Acid Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inamazonaws.com For this compound, the primary disconnections are made at the bonds connected to the α-carbon.

Two logical retrosynthetic disconnections are:

Disconnection A (Cα-Cyclopentyl Bond): This disconnection leads to an enolate synthon of o-tolylacetic acid and a cyclopentyl electrophile (e.g., cyclopentyl bromide). This suggests a synthetic route based on the alkylation of o-tolylacetic acid or its ester equivalent.

Disconnection B (Cα-Aryl Bond): This approach disconnects the o-tolyl group, suggesting a nucleophilic cyclopentylacetic acid derivative and an electrophilic o-tolyl species, or vice-versa. This pathway points towards modern cross-coupling reactions, such as the palladium-catalyzed α-arylation of cyclopentylacetic acid.

A third, less common disconnection could involve the Cα-COOH bond, which would lead to a carbanion synthon that can be carboxylated.

| Disconnection Strategy | Key Bond Cleaved | Resulting Precursors (Synthons) | Corresponding Synthetic Reaction |

|---|---|---|---|

| Strategy A | α-Carbon – Cyclopentyl | o-Tolylacetic acid enolate + Cyclopentyl cation | Alkylation |

| Strategy B | α-Carbon – o-Tolyl | Cyclopentylacetic acid enolate + o-Tolyl cation | α-Arylation |

| Strategy C | α-Carbon – Carboxyl | (Cyclopentyl)(o-tolyl)methyl anion + CO₂ electrophile | Carboxylation |

Direct Synthetic Routes to this compound

Direct routes involve the sequential construction of the molecule, often starting from a precursor that already contains either the aryl-acetic acid or the cyclopentyl-acetic acid backbone.

This method corresponds to Retrosynthetic Strategy A. The synthesis begins with an o-tolylacetic acid derivative, typically an ester, to protect the acidic proton of the carboxylic acid. The ester is treated with a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate is then reacted with an electrophilic cyclopentyl source, like cyclopentyl iodide or bromide, in an SN2 reaction. Subsequent hydrolysis of the ester group yields the final product, this compound. Studies have shown that direct enantioselective alkylation of arylacetic acids can be achieved with high enantiomeric excess using chiral lithium amides, with cyclopentyl iodide being a suitable electrophile. nih.gov

Reaction Scheme: Alkylation Route

Esterification: o-Tolylacetic acid + R'OH → o-Tolylacetic acid ester

Deprotonation: o-Tolylacetic acid ester + Base (e.g., LDA) → Enolate intermediate

Alkylation: Enolate + Cyclopentyl-X (X = Br, I) → this compound ester

Hydrolysis: this compound ester + H₃O⁺ → this compound

This pathway involves introducing the carboxylic acid group in the final step. The synthesis would first require the construction of the 1-cyclopentyl-1-(o-tolyl)methane scaffold. This intermediate can be halogenated at the benzylic position to form a halide. The corresponding Grignard reagent is then formed by reacting the halide with magnesium metal. This organometallic intermediate is subsequently treated with solid carbon dioxide (dry ice), followed by an acidic workup to produce the target carboxylic acid.

Reaction Scheme: Carboxylation Route

Precursor Synthesis: o-Tolyl Grignard + Cyclopentyl Ketone → 1-Cyclopentyl-1-(o-tolyl)methanol

Reduction: 1-Cyclopentyl-1-(o-tolyl)methanol → 1-Cyclopentyl-1-(o-tolyl)methane

Halogenation: 1-Cyclopentyl-1-(o-tolyl)methane + NBS → 1-Bromo-1-cyclopentyl-1-(o-tolyl)methane

Grignard Formation: 1-Bromo-1-cyclopentyl-1-(o-tolyl)methane + Mg → Grignard Reagent

Carboxylation: Grignard Reagent + CO₂ → Carboxylate Salt

Protonation: Carboxylate Salt + H₃O⁺ → this compound

Convergent Synthetic Pathways for Assembling the this compound Structure

Convergent synthesis involves preparing key fragments of the target molecule independently and then combining them near the end of the synthesis. rsc.orgnih.gov For this compound, a plausible convergent route would involve the synthesis of o-tolylcyclopentyl ketone as a key intermediate. This ketone can be prepared via a Friedel-Crafts acylation of toluene (B28343) with cyclopentanecarbonyl chloride, followed by separation of the ortho isomer, or through the reaction of an o-tolyl organometallic reagent with cyclopentanecarbonyl chloride. The resulting ketone can then be converted to the target acid through various multi-step sequences, such as a haloform reaction if applicable, or by conversion to a cyanohydrin followed by hydrolysis and reduction.

Catalytic Approaches in the Preparation of this compound

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance.

This powerful method, corresponding to Retrosynthetic Strategy B, has emerged as a state-of-the-art technique for forming α-aryl carboxylic acids. organic-chemistry.org The reaction involves the cross-coupling of an enolate of a carboxylic acid derivative with an aryl halide. In this specific synthesis, the enolate of a cyclopentylacetic acid ester would be coupled with an o-tolyl halide (e.g., 2-bromotoluene (B146081) or 2-chlorotoluene) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.orgacs.org

The catalytic cycle typically involves:

Oxidative addition of the palladium(0) catalyst to the o-tolyl halide.

Coordination of the enolate to the palladium(II) complex.

Reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.

Recent advancements have enabled the direct α-arylation of the carboxylic acids themselves, avoiding the need for esterification and hydrolysis steps. organic-chemistry.orgacs.org These methods often utilize specific ligands and bases to facilitate the deprotonation and coupling process. The direct arylation of related ketones like cyclopentanone (B42830) has also been demonstrated, highlighting the power of palladium catalysis in functionalizing cyclic systems. nih.govhku.hk

| Parameter | Description | Typical Reagents/Conditions |

|---|---|---|

| Substrates | Cyclopentylacetic acid (or ester) + o-Tolyl halide | 2-Bromotoluene, Methyl cyclopentylacetate |

| Catalyst | Palladium(0) or Palladium(II) precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Bulky, electron-rich phosphine ligand | Buchwald-type ligands (e.g., XPhos, SPhos) |

| Base | Strong, non-nucleophilic base | KN(SiMe₃)₂, NaOtBu, LiHMDS |

| Solvent | Aprotic, non-polar or polar solvent | Toluene, Dioxane, THF |

Other Transition Metal-Mediated Syntheses

While common synthetic routes often rely on classical alkylation or Grignard reactions, the exploration of other transition metal-catalyzed methods offers alternative pathways with potentially improved selectivity and efficiency. Although direct synthesis of this compound using these specific methods is not extensively documented in publicly available literature, analogous reactions with rhodium and ruthenium catalysts provide a strong basis for proposed synthetic strategies.

Rhodium-Catalyzed Reactions:

Rhodium catalysts are well-known for their ability to mediate C-H insertion and cross-coupling reactions. A plausible approach to synthesizing a precursor for this compound involves the intramolecular C-H insertion of an α-diazo ketone. organic-chemistry.orgnih.govnih.gov This strategy would first require the synthesis of an appropriate α-(o-tolyl)-α-diazo ketone bearing a cyclopentyl moiety. Subsequent rhodium-catalyzed cyclization could then form an α-aryl cyclopentanone, which could be further elaborated to the target carboxylic acid. organic-chemistry.orgnih.gov The choice of rhodium catalyst and reaction conditions would be critical to ensure high efficiency and regioselectivity. organic-chemistry.org

Ruthenium-Catalyzed Reactions:

Ruthenium-based catalysts have emerged as powerful tools for C-H arylation reactions. st-andrews.ac.uknih.govnih.govwisc.educhemistryviews.org A potential strategy for the synthesis of this compound could involve the ruthenium-catalyzed arylation of a cyclopentylacetic acid derivative with an appropriate o-tolyl halide. The carboxylate group can act as a directing group for ortho C-H activation, although in this case, the target is the α-position. nih.govnih.govwisc.edu Alternatively, a C-H arylation of a suitable cyclopentane-containing substrate with an o-tolyl electrophile could be envisioned. st-andrews.ac.uk The efficiency of such a reaction would depend on the specific ruthenium catalyst, ligands, and reaction conditions employed. nih.govnih.govwisc.educhemistryviews.org

| Metal Catalyst | Reaction Type | Potential Substrates | Key Features |

|---|---|---|---|

| Rhodium (Rh) | Intramolecular C-H Insertion | α-Diazo ketone with o-tolyl and cyclopentyl groups | Forms an α-aryl cyclopentanone precursor. organic-chemistry.orgnih.govnih.gov |

| Ruthenium (Ru) | C-H Arylation | Cyclopentylacetic acid derivative and an o-tolyl halide | Direct arylation at the α-position of the carboxylic acid. nih.govnih.govwisc.edu |

Exploration of Precursor Chemistry for this compound

The successful synthesis of this compound is fundamentally dependent on the availability and synthesis of its key precursors. The logical precursors are a source of the o-tolyl group and a source of the cyclopentylacetic acid moiety.

Synthesis of o-Tolylacetic Acid and its Derivatives:

o-Tolylacetic acid is a primary precursor that provides the o-tolyl-acetic core. It is commercially available and can be synthesized through various established methods. sigmaaldrich.com One common industrial method involves the hydrolysis of o-tolylacetonitrile. This precursor chemistry is well-established and provides a reliable source for the aromatic component of the target molecule. Esters of o-tolylacetic acid can also serve as important intermediates for subsequent alkylation reactions.

Synthesis of Cyclopentyl Precursors:

The introduction of the cyclopentyl group can be achieved through several routes. One approach involves the use of a cyclopentyl halide (e.g., cyclopentyl bromide or iodide) to alkylate the α-position of an o-tolylacetic acid ester. This classical method, often carried out in the presence of a strong base, is a straightforward way to form the required carbon-carbon bond.

Another important precursor is a cyclopentyl ketone derivative. For instance, o-chlorophenyl cyclopentyl ketone can be synthesized by the reaction of o-chlorobenzonitrile with cyclopentylmagnesium chloride, a Grignard reagent. google.com This ketone could then potentially undergo further transformations, such as a Willgerodt-Kindler reaction or other rearrangement/oxidation sequences, to yield the desired carboxylic acid structure. The synthesis of cyclopentyl 2-thienyl ketone via the direct acylation of thiophene (B33073) with cyclopentanecarboxylic acid in the presence of polyphosphoric acid also highlights methods for creating cyclopentyl ketone structures that could be adapted. googleapis.com

| Precursor | Synthetic Method | Starting Materials | Reference |

|---|---|---|---|

| o-Tolylacetic acid | Hydrolysis of nitrile | o-Tolylacetonitrile | General knowledge |

| Cyclopentylmagnesium chloride | Grignard reaction | Cyclopentyl chloride and magnesium | google.com |

| o-Chlorophenyl cyclopentyl ketone | Grignard reaction with nitrile | o-Chlorobenzonitrile and cyclopentylmagnesium chloride | google.com |

| Cyclopentyl 2-thienyl ketone | Direct acylation | Thiophene and cyclopentanecarboxylic acid | googleapis.com |

Stereochemical Aspects in the Synthesis of 2 Cyclopentyl 2 O Tolyl Acetic Acid

Chirality in the 2-Cyclopentyl-2-(o-tolyl)acetic Acid Framework

The structural framework of this compound contains a single stereocenter, which is a carbon atom bonded to four different substituents. This specific carbon, known as the α-carbon (alpha-carbon), is the source of the molecule's chirality. The presence of this chiral center means the molecule is not superimposable on its mirror image, leading to the existence of two distinct enantiomers: the (R)-enantiomer and the (S)-enantiomer.

The four unique groups attached to the stereocenter are fundamental to its chirality. A change in the spatial position of any one of these groups relative to the others results in a different stereoisomer.

| Substituent on α-Carbon | Chemical Formula |

|---|---|

| Hydrogen | -H |

| Carboxyl Group | -COOH |

| Cyclopentyl Group | -C5H9 |

| o-Tolyl Group | -C6H4CH3 |

Enantioselective Synthesis Strategies for this compound

Producing a single enantiomer of a chiral drug, a process known as enantioselective synthesis, is highly desirable as different enantiomers can have different pharmacological and toxicological profiles. While specific literature detailing the enantioselective synthesis of this compound is not prevalent, established methodologies for the asymmetric synthesis of α-arylalkanoic acids provide a clear framework for how this can be achieved. These strategies primarily involve asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the preferential formation of one enantiomer. This approach is highly efficient and is a cornerstone of modern green chemistry. For the synthesis of this compound, a plausible strategy would be the asymmetric alkylation of an enolate derived from an ester of o-tolylacetic acid.

In such a process, a chiral catalyst, typically a transition metal complex with a chiral ligand, would coordinate to the enolate. This coordination creates a chiral environment that blocks one face of the enolate, forcing an incoming electrophile (e.g., a cyclopentyl halide) to attack from the less hindered face. This results in the formation of the product with a high degree of enantiomeric excess (e.e.). Another potential route is the asymmetric hydrogenation of a precursor molecule, such as 2-cyclopentylidene-2-(o-tolyl)acetic acid, using a chiral rhodium or ruthenium catalyst.

| Catalyst Type | Potential Reaction | General Principle |

|---|---|---|

| Chiral Phase-Transfer Catalysts (e.g., Maruoka catalyst) | Asymmetric Alkylation | Forms a chiral ion pair with the enolate, directing the approach of the cyclopentyl electrophile. |

| Chiral Transition Metal Complexes (e.g., Rh-DuPhos, Ru-BINAP) | Asymmetric Hydrogenation | Hydrogenates a C=C double bond in a prochiral precursor, creating the stereocenter with high enantioselectivity. |

| Chiral Nickel Complexes (e.g., NiCl2-BINAP) | Asymmetric Cross-Coupling | Couples a racemic α-halo-o-tolylacetate with a cyclopentyl Grignard reagent in a dynamic kinetic resolution process. nih.gov |

The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry. ucla.edu A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. ucla.edu After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. ucla.edu

For the synthesis of this compound, a common approach would involve the following steps:

Amide Formation: The starting material, o-tolylacetic acid, is converted to an amide by reacting it with a chiral auxiliary, such as an Evans' oxazolidinone or pseudoephedrine.

Diastereoselective Alkylation: The α-proton of the amide is removed by a strong base (like lithium diisopropylamide, LDA) to form a chiral enolate. The inherent chirality of the auxiliary directs the subsequent alkylation with a cyclopentyl electrophile (e.g., cyclopentyl bromide) to occur from a specific face, leading to the formation of one diastereomer in high excess.

Auxiliary Cleavage: The chiral auxiliary is hydrolytically or reductively cleaved from the alkylated product to yield the enantiomerically enriched this compound.

This method's effectiveness relies on the high degree of facial selectivity imposed by the steric and electronic properties of the auxiliary.

| Chiral Auxiliary | Typical Diastereomeric Excess (d.e.) for Alkylation | Cleavage Method |

|---|---|---|

| Evans' Oxazolidinones (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | >95% | LiOH/H2O2 (to acid), LiAlH4 (to alcohol) |

| Pseudoephedrine | >90% | Acidic or basic hydrolysis |

| Camphorsultam | >95% | LiOH/H2O2, TiCl4/H2O |

| SAMP/RAMP Hydrazines | >90% | Ozonolysis (O3) |

Diastereoselective Approaches to Stereoisomers of this compound

It is important to clarify that the final compound, this compound, possesses only one stereocenter and therefore exists only as a pair of enantiomers. It does not have diastereomers. However, the concept of diastereoselectivity is central to one of the most powerful methods for its enantioselective synthesis, namely the use of chiral auxiliaries as described previously.

A diastereoselective reaction is one in which one diastereomer is formed in preference to another. When an achiral starting material like o-tolylacetic acid is coupled to a chiral auxiliary, a new molecule is formed that contains a stereocenter from the auxiliary. This intermediate molecule is chiral. The subsequent alkylation step creates a second stereocenter (the α-carbon of the acetic acid moiety). The resulting product, which now has two stereocenters, can exist as diastereomers.

The power of the chiral auxiliary strategy lies in its ability to control the formation of this second stereocenter, leading to a high diastereomeric excess (d.e.). The chiral auxiliary creates a diastereomeric transition state during the alkylation reaction, where the approach of the electrophile is sterically hindered on one face. This energetic preference for one transition state over the other results in the formation of predominantly one diastereomer of the intermediate. Once this diastereomer is isolated, the removal of the chiral auxiliary yields the final product as a single enantiomer. Therefore, a diastereoselective transformation is the key step that enables the synthesis of a specific enantiomer of the target molecule.

Mechanistic Investigations of Reactions Involving 2 Cyclopentyl 2 O Tolyl Acetic Acid and Its Precursors

Reaction Pathway Elucidation for Synthetic Transformations

One common pathway involves the reaction of an organometallic reagent, such as o-tolylmagnesium bromide, with a cyclopentyl-containing α-ketoacid derivative, like 2-cyclopentyl-2-oxoacetic acid. The generally accepted mechanism for this Grignard reaction proceeds through a nucleophilic addition of the o-tolyl group to the electrophilic carbonyl carbon of the keto group. This is followed by protonation of the resulting alkoxide during aqueous workup to yield the tertiary alcohol, which in this case is the target carboxylic acid.

Another potential pathway is the oxidation of a suitable precursor, such as 2-cyclopentyl-2-(o-tolyl)ethanol. The oxidation of a secondary alcohol to a carboxylic acid typically proceeds through an initial oxidation to the corresponding ketone, followed by further oxidation. The specific pathway can vary depending on the oxidizing agent used. For instance, with strong oxidizing agents like chromic acid, the reaction likely involves the formation of a chromate (B82759) ester intermediate.

A third synthetic strategy could be the Willgerodt-Kindler reaction, starting from a precursor like o-tolyl cyclopentyl ketone. The mechanism of the Willgerodt-Kindler reaction is complex and is thought to involve the initial formation of an enamine or enolate, which then reacts with sulfur. A series of rearrangements and oxidations ultimately leads to the formation of a thioamide at the terminal carbon of the alkyl chain, which can then be hydrolyzed to the carboxylic acid.

Finally, a phase-transfer catalyzed alkylation of o-tolylacetic acid with a cyclopentyl halide represents another viable route. In this pathway, a quaternary ammonium (B1175870) salt is typically used as the phase-transfer catalyst. The catalyst transports the enolate of o-tolylacetic acid from the aqueous phase to the organic phase, where it can react with the cyclopentyl halide.

Kinetic Studies and Rate Determining Steps

Kinetic studies are fundamental to understanding reaction mechanisms, as they provide insights into the rate-determining step (RDS) of a reaction sequence. For the synthesis of 2-Cyclopentyl-2-(o-tolyl)acetic acid, kinetic data, although not specifically reported for this molecule, can be extrapolated from analogous systems.

In the Grignard synthesis pathway, the rate of reaction is influenced by several factors, including the concentration of the Grignard reagent and the α-ketoacid, the solvent, and the temperature. The rate-determining step is generally considered to be the nucleophilic attack of the organometallic reagent on the carbonyl carbon.

For the oxidation of 2-cyclopentyl-2-(o-tolyl)ethanol, the rate-determining step is dependent on the specific oxidant and reaction conditions. For many chromium (VI) oxidations of alcohols, the cleavage of the C-H bond at the carbinol carbon is the rate-limiting step. This is often supported by a significant kinetic isotope effect when the α-hydrogen is replaced with deuterium.

In the context of the Willgerodt-Kindler reaction, the complex, multi-step mechanism makes the identification of a single rate-determining step challenging. The rate can be influenced by the rate of enamine/enolate formation, the reaction with sulfur, or the subsequent rearrangement steps.

| Reaction Pathway | Plausible Rate-Determining Step | Influencing Factors |

| Grignard Reaction | Nucleophilic attack on the carbonyl carbon | Reagent concentration, solvent, temperature |

| Alcohol Oxidation | C-H bond cleavage at the carbinol carbon | Oxidant, substrate structure, temperature |

| Willgerodt-Kindler | Varies (e.g., enamine formation, rearrangement) | Reagents, temperature, substrate |

| Phase-Transfer Catalysis | Mass transfer or alkylation reaction | Catalyst, solvent, stirring speed |

Intermediates Characterization and Trapping Experiments

The direct observation and characterization of reactive intermediates are powerful tools for elucidating reaction mechanisms. While stable intermediates can sometimes be isolated and analyzed using spectroscopic techniques like NMR and IR, transient intermediates often require trapping experiments.

In the Grignard reaction pathway, the primary intermediate is the magnesium alkoxide formed after the nucleophilic addition. This intermediate is generally stable under the reaction conditions and is protonated during the workup.

For the oxidation of the precursor alcohol, the formation of a chromate ester intermediate has been proposed. While these are often too reactive to be isolated, their existence is supported by kinetic and stereochemical studies. In some cases, related stable esters have been characterized.

The Willgerodt-Kindler reaction is known to proceed through a number of intermediates, including enamines, thioamides, and various sulfur-containing heterocyclic species. Some of these intermediates have been successfully isolated and characterized in studies of related ketone reactions, providing strong evidence for the proposed mechanistic pathways.

In phase-transfer catalysis, the key intermediate is the ion pair formed between the phase-transfer catalyst cation and the enolate anion of o-tolylacetic acid. The presence and nature of this ion pair in the organic phase are critical for the subsequent alkylation step. While direct observation is challenging, its role is inferred from the reaction kinetics and the effect of different catalysts.

| Synthetic Route | Key Intermediate(s) | Method of Investigation |

| Grignard Reaction | Magnesium alkoxide | Spectroscopic analysis of related stable analogs |

| Alcohol Oxidation | Chromate ester | Kinetic studies, isotopic labeling |

| Willgerodt-Kindler | Enamine, thioamide | Isolation and characterization from model reactions |

| Phase-Transfer Catalysis | Catalyst-enolate ion pair | Kinetic analysis, catalyst structure-activity relationships |

Role of Catalysts and Reagents in Reaction Mechanism

The choice of catalysts and reagents is paramount in directing the course of a chemical reaction and influencing its mechanism.

In the Grignard synthesis, the magnesium metal is not a catalyst but a reagent that is consumed to form the organomagnesium halide. The solvent, typically an ether like diethyl ether or tetrahydrofuran, plays a crucial role by coordinating with the magnesium center, which influences the solubility and reactivity of the Grignard reagent.

For the oxidation of 2-cyclopentyl-2-(o-tolyl)ethanol, the oxidizing agent dictates the reaction mechanism. Strong oxidants like potassium permanganate (B83412) or chromic acid will lead to the carboxylic acid, while milder oxidants might favor the formation of the corresponding ketone. The presence of acid or base can also catalyze the reaction by protonating the alcohol or the oxidant, thereby increasing their reactivity.

The Willgerodt-Kindler reaction relies on sulfur and an amine (like morpholine) as reagents. The amine acts as a catalyst for the formation of the initial enamine and also serves as a reactant in the formation of the final thioamide. Sulfur acts as the oxidizing agent in the complex reaction cascade.

In phase-transfer catalyzed alkylation, the quaternary ammonium or phosphonium (B103445) salt is the catalyst. Its lipophilicity and steric properties are critical for its efficiency in transporting the enolate anion into the organic phase. The choice of the base (e.g., sodium hydroxide) is also important as it determines the concentration of the enolate in the aqueous phase.

Advanced Characterization Techniques for 2 Cyclopentyl 2 O Tolyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of 2-Cyclopentyl-2-(o-tolyl)acetic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the precise mapping of the molecular framework.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The aromatic protons of the o-tolyl group would typically appear in the downfield region, generally between 7.0 and 7.5 ppm, exhibiting complex splitting patterns due to spin-spin coupling. The methyl group protons on the tolyl ring would produce a singlet peak further upfield, likely in the range of 2.1-2.4 ppm.

The methine proton attached to the chiral center, alpha to both the cyclopentyl and o-tolyl groups, would present a signal that is influenced by both adjacent groups. The protons of the cyclopentyl ring would give rise to a series of multiplets in the aliphatic region of the spectrum, typically between 1.2 and 2.0 ppm. The acidic proton of the carboxylic acid group is expected to show a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be concentration and solvent dependent.

Expected ¹H NMR Data for this compound:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Carboxylic Acid (-COOH) | >10.0 | Broad Singlet |

| Aromatic (o-tolyl) | 7.0 - 7.5 | Multiplet |

| Methine (-CH-) | Variable | Multiplet |

| Methyl (o-tolyl, -CH₃) | 2.1 - 2.4 | Singlet |

| Cyclopentyl (-CH₂-) | 1.2 - 2.0 | Multiplet |

The ¹³C NMR spectrum provides complementary information by detecting the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded and would appear at the lowest field, typically in the range of 170-180 ppm. The aromatic carbons of the o-tolyl group would resonate between 125 and 140 ppm, with the carbon atom attached to the methyl group showing a characteristic chemical shift.

The chiral methine carbon would be observed in the mid-field region of the spectrum. The carbons of the cyclopentyl ring would appear in the aliphatic region, generally between 20 and 40 ppm. The methyl carbon of the o-tolyl group would give a signal at a higher field, typically around 20 ppm.

Expected ¹³C NMR Data for this compound:

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (-COOH) | 170 - 180 |

| Aromatic (o-tolyl) | 125 - 140 |

| Methine (-CH-) | 40 - 60 |

| Cyclopentyl (-CH₂-) | 20 - 40 |

| Methyl (o-tolyl, -CH₃) | ~20 |

To further confirm the structural assignment and resolve any ambiguities from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, confirming the coupling between the methine proton and the protons on the cyclopentyl ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. These correlations provide a complete and unambiguous picture of the molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (a loss of 45 Da), cleavage of the cyclopentyl ring, and fragmentation of the tolyl group. Analysis of these fragments helps to piece together the structure of the parent molecule. For related compounds, such as 2-cyclopentene-1-acetic acid, a molecular weight of 126.15 g/mol has been reported. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid. The C=O (carbonyl) stretching vibration of the carboxylic acid would give rise to a strong, sharp peak around 1700-1725 cm⁻¹.

The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 2850-3100 cm⁻¹. Bending vibrations for the aromatic ring and the aliphatic cyclopentyl group would also be present in the fingerprint region of the spectrum (below 1500 cm⁻¹), providing further structural confirmation.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl (-C=O) | C=O Stretch | 1700 - 1725 (strong, sharp) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC) could also be employed, particularly for the analysis of more volatile derivatives of the compound, after conversion to a more volatile ester form. Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It is particularly powerful for enantioselective separation, which is crucial given the chiral nature of the molecule.

Chiral Stationary Phases (CSPs): The direct separation of the enantiomers of this compound is most effectively achieved using chiral stationary phases. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for resolving racemic carboxylic acids. researchgate.netresearchgate.net Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad applicability in separating a variety of chiral compounds, including aryloxycarboxylic acids. researchgate.netchromatographyonline.com The separation mechanism on these phases involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, driven by a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions. researchgate.netsigmaaldrich.com

Mobile Phase Systems: Both normal-phase and reversed-phase modes can be employed for the chiral separation of acidic compounds.

Normal-Phase HPLC: This mode often provides superior selectivity for chiral separations. researchgate.net A typical mobile phase would consist of a non-polar solvent like n-hexane mixed with an alcohol such as isopropanol (B130326) or ethanol (B145695) to modulate retention and selectivity. chromatographyonline.commdpi.com A small amount of an acidic modifier, like trifluoroacetic acid (TFA) or acetic acid, is usually added to the mobile phase. researchgate.netbiocompare.com This modifier serves to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and reproducibility. biocompare.com

Reversed-Phase HPLC: While sometimes offering less selectivity for this class of compounds, reversed-phase methods are also viable. researchgate.net Mobile phases typically consist of aqueous buffers mixed with organic modifiers like acetonitrile or methanol. nih.gov Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or vancomycin, are often used in this mode. sigmaaldrich.commdpi.com

The table below summarizes potential starting conditions for the chiral HPLC method development for this compound based on common practices for similar compounds.

| Parameter | Normal-Phase Conditions | Reversed-Phase Conditions |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD-H) | Macrocyclic Glycopeptide (e.g., Chirobiotic® V) or Polysaccharide-based |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Acetonitrile / Water with 0.1% TFA |

| Acidic Modifier | 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid | 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |

| Detection | UV at 254 nm or 270 nm | UV at 254 nm or 270 nm |

Gas Chromatography (GC)

Gas Chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. For a carboxylic acid like this compound, derivatization is typically required to increase its volatility and thermal stability, preventing peak tailing and decomposition in the GC system.

Derivatization: The most common approach is the conversion of the carboxylic acid to a more volatile ester, such as a methyl or ethyl ester. This can be achieved using reagents like diazomethane, or by Fischer esterification with the corresponding alcohol under acidic conditions.

Enantioselective GC Analysis: Following derivatization, the resulting esters can be separated into their respective enantiomers using a chiral capillary column. Cyclodextrin-based chiral stationary phases are particularly effective for this purpose. researchgate.net Derivatives of β- and γ-cyclodextrins, such as those substituted with alkyl or acetyl groups, provide a chiral environment that allows for the differential interaction of the enantiomers, leading to their separation. researchgate.netresearchgate.netmdpi.com For instance, columns with phases like Chirasil-Val have been successfully used to separate diastereomeric derivatives of chiral amines, a strategy that can be adapted for other chiral molecules. nih.gov

The general workflow and potential conditions for GC analysis are outlined below.

| Step | Description | Typical Conditions |

| 1. Derivatization | Conversion of the carboxylic acid to a volatile ester (e.g., methyl ester). | Reagent: Diazomethane or Methanol/H₂SO₄ |

| 2. GC Separation | Separation of the derivatized enantiomers on a chiral column. | Column: Cyclodextrin-based CSP (e.g., 2,3-diacetyl-6-tert-butyldimethylsilyl-β-cyclodextrin) Carrier Gas: Helium or Hydrogen Temperature Program: Optimized gradient (e.g., 65°C to 200°C) |

| 3. Detection | Detection of the separated components. | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

The use of a mass spectrometer as a detector (GC-MS) provides not only quantitative data but also structural information, confirming the identity of the analyte based on its mass spectrum. mdpi.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the solid-state conformation, molecular geometry, and, crucially for chiral molecules, the absolute configuration of the stereogenic center.

In the study of 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid, single-crystal X-ray diffraction analysis revealed detailed structural information. researchgate.net The compound was found to crystallize in the orthorhombic space group Pna2₁, with two independent molecules in the asymmetric unit (Z' = 2). researchgate.net The ability to obtain suitable single crystals is a prerequisite for this analysis. The data obtained from such an analysis allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the solid state.

For this compound, a similar crystallographic analysis would be expected to yield the following key information:

Absolute Configuration: For an enantiomerically pure crystal, the analysis would determine whether the stereocenter has an R or S configuration.

Molecular Conformation: The relative orientation of the cyclopentyl and o-tolyl groups with respect to the acetic acid moiety would be defined.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, identifying key interactions such as hydrogen bonding involving the carboxylic acid groups.

The table below summarizes the crystallographic data for the analogous compound, 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid, which serves as a valuable reference. researchgate.net

| Parameter | Reported Data for 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid |

| Chemical Formula | C₁₃H₁₆O₃ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Parameters | a, b, c dimensions and α, β, γ angles |

| Molecules per unit cell (Z) | 8 |

| Molecules in asymmetric unit (Z') | 2 |

| R-factor | 0.036 |

Computational and Theoretical Studies of 2 Cyclopentyl 2 O Tolyl Acetic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of "2-Cyclopentyl-2-(o-tolyl)acetic acid" focuses on understanding its three-dimensional structure and the various spatial arrangements, or conformations, it can adopt. The presence of the flexible cyclopentyl ring and the rotatable bond connecting the tolyl group to the chiral center introduces significant conformational complexity.

Conformational analysis is essential as the biological activity and physical properties of a molecule are often dictated by its preferred shape. For the cyclopentyl moiety, the puckered conformations, such as the envelope and twist forms, are of primary interest. These non-planar structures are more stable than a flat ring due to the minimization of torsional and angle strain. The fluxional nature of the cyclopentane (B165970) ring means it can rapidly interconvert between these forms at room temperature. biomedres.us

The orientation of the o-tolyl and carboxylic acid groups relative to the cyclopentyl ring is also critical. Steric hindrance between the bulky cyclopentyl and o-tolyl groups will significantly influence the molecule's stable conformations. Molecular mechanics force fields are commonly employed to perform a systematic search of the conformational space and identify low-energy structures. These studies can reveal the most probable shapes the molecule will adopt in different environments.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of the electronic properties of "this compound," which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. aps.orgnih.gov For "this compound," DFT calculations can be used to optimize the molecular geometry and determine various electronic properties. researchgate.net These calculations can provide insights into the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential maps. mdpi.com The results from DFT studies can help in understanding the molecule's reactivity, stability, and spectroscopic characteristics. researchgate.net

For instance, DFT can be used to calculate the energy barriers for conformational changes, providing a more accurate picture of the molecule's flexibility. aps.org Furthermore, properties like dipole moment, polarizability, and atomic charges can be computed, which are essential for predicting how the molecule will interact with other molecules and its environment.

Below is a table illustrating the types of electronic properties that can be calculated for "this compound" and its analogs using DFT.

| Property | Description | Illustrative Value (Analog) |

| Total Energy | The total electronic energy of the molecule in its ground state. | Varies based on method and basis set |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. | ~ -6.5 eV (for a similar aromatic carboxylic acid) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | ~ -1.2 eV (for a similar aromatic carboxylic acid) |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, an indicator of chemical reactivity and stability. | ~ 5.3 eV (for a similar aromatic carboxylic acid) |

| Dipole Moment | A measure of the net molecular polarity. | ~ 2.5 D (for a similar aromatic carboxylic acid) |

Transition State Modeling

Transition state modeling is a crucial aspect of computational chemistry for studying reaction mechanisms and kinetics. For "this compound," this could involve modeling the transition states of reactions such as deprotonation of the carboxylic acid, rotation of the tolyl group, or conformational changes of the cyclopentyl ring. Identifying the geometry and energy of the transition state allows for the calculation of the activation energy of a reaction, which is a key determinant of the reaction rate.

These calculations are typically performed using methods like DFT. researchgate.net By mapping the potential energy surface along a reaction coordinate, researchers can locate the transition state structure, which is a first-order saddle point on this surface. This information is invaluable for understanding the mechanisms of chemical reactions involving "this compound." nih.gov

In Silico Prediction of Molecular Interactions

In silico methods are widely used to predict how a molecule like "this compound" will interact with biological targets, such as proteins or nucleic acids. These predictions are fundamental in drug discovery and design. Molecular docking is a primary technique used for this purpose, where the molecule is placed into the binding site of a target protein in various orientations and conformations to find the best fit.

The scoring functions used in docking algorithms estimate the binding affinity based on factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties. The predicted binding mode can provide hypotheses about the mechanism of action and guide the design of more potent analogs.

Below is a table of computed molecular properties for analogs of "this compound," which are important for predicting its interactions and drug-likeness.

| Property | 2-Oxo-2-(o-tolyl)acetic acid chemscene.com | 2-Cyclopentyl-2-oxoacetic acid lookchem.comnih.gov |

| TPSA (Topological Polar Surface Area) | 54.37 Ų | 54.4 Ų |

| LogP (Octanol-water partition coefficient) | 1.26 | 1.2 |

| Hydrogen Bond Acceptors | 2 | 3 |

| Hydrogen Bond Donors | 1 | 1 |

| Rotatable Bonds | 2 | 2 |

Ligand-Based and Structure-Based Computational Design Approaches

Computational design approaches are pivotal in modern drug discovery and can be broadly categorized as ligand-based or structure-based. azolifesciences.com

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. nih.gov These methods rely on the knowledge of other molecules that bind to the target. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build a model that correlates the chemical structures of a series of compounds with their biological activities. mdpi.com Pharmacophore modeling is another ligand-based approach that identifies the essential three-dimensional arrangement of functional groups required for biological activity. These models can then be used to screen virtual libraries for new compounds with the desired features.

Structure-based design , on the other hand, is utilized when the 3D structure of the target, typically a protein, is known. nih.gov This allows for the rational design of ligands that can fit into the binding site of the target. Molecular docking, as mentioned earlier, is a key component of structure-based design. Additionally, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-target complex over time, providing a more detailed understanding of the binding interactions and stability. These computational tools enable the iterative optimization of lead compounds to improve their affinity, selectivity, and pharmacokinetic properties.

Structure Activity Relationship Sar Studies of 2 Cyclopentyl 2 O Tolyl Acetic Acid Derivatives

Systematic Structural Modifications of the Cyclopentyl Moiety

The cyclopentyl group in 2-Cyclopentyl-2-(o-tolyl)acetic acid is a key lipophilic component that can influence the compound's binding to its biological target. Modifications to this moiety can significantly impact the compound's efficacy.

Ring Size Variation: The size of the cycloalkyl ring can affect how well the molecule fits into a binding pocket. Altering the ring from a cyclopentyl to a cyclobutyl or cyclohexyl group can lead to variations in activity. A larger or smaller ring may either improve or hinder the interaction with the target protein.

Below is a hypothetical data table illustrating the potential impact of these modifications on the biological activity of this compound derivatives.

| Modification | Rationale | Predicted Change in Activity |

| Cyclobutyl | Smaller ring size may alter the fit in the binding pocket. | Potentially decreased or altered activity. |

| Cyclohexyl | Larger ring size may provide a better fit or introduce steric hindrance. | Potentially increased or decreased activity. |

| 2-Methylcyclopentyl | Addition of a small alkyl group can increase lipophilicity. | May increase activity if the pocket accommodates the extra bulk. |

| 3-Hydroxycyclopentyl | Introduction of a polar group can affect solubility and hydrogen bonding. | May decrease or increase activity depending on the nature of the binding site. |

Investigating the Impact of o-Tolyl Substitutions

The o-tolyl group is another critical component of this compound. The position of the methyl group on the phenyl ring, as well as the presence of other substituents, can significantly influence the electronic and steric properties of the molecule, thereby affecting its biological activity.

Positional Isomers of the Methyl Group: Moving the methyl group from the ortho to the meta or para position would create different isomers with distinct shapes and electronic distributions. The ortho-position of the methyl group in the parent compound may force a specific conformation that is optimal for binding.

Substitution on the Phenyl Ring: Adding other substituents to the phenyl ring can further tune the molecule's properties. Electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3, -NH2) can alter the electronic nature of the aromatic ring, which may be important for interactions with the target.

The following table presents a hypothetical SAR for substitutions on the o-tolyl moiety.

| Modification | Rationale | Predicted Change in Activity |

| m-Tolyl | Altered position of the methyl group changes the molecular shape. | Likely to decrease activity if the ortho-position is crucial for conformation. |

| p-Tolyl | The methyl group is now at the opposite end of the ring. | Likely to decrease activity. |

| 4-Chloro-o-tolyl | An electron-withdrawing group can alter electronic interactions. | May increase or decrease activity depending on the electronic requirements of the target. |

| 4-Methoxy-o-tolyl | An electron-donating group can also influence electronic interactions. | May increase or decrease activity. |

Variations of the Acetic Acid Functional Group

The acetic acid functional group is a key polar and ionizable part of the molecule, often involved in crucial hydrogen bonding interactions with biological targets. nih.gov Replacing this group with bioisosteres (substituents with similar physical or chemical properties) can lead to improved potency, selectivity, or pharmacokinetic properties. researchgate.netdrughunter.com

Carboxylic Acid Bioisosteres: Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. nih.gov These groups can mimic the acidic nature of the carboxylic acid while offering different metabolic stability and lipophilicity profiles. nih.gov

Esterification and Amidation: Converting the carboxylic acid to an ester or an amide removes its acidic character and can significantly increase its ability to cross cell membranes. These derivatives may act as prodrugs, being converted back to the active carboxylic acid within the body.

A hypothetical data table for variations of the acetic acid group is shown below.

| Modification | Rationale | Predicted Change in Activity |

| Tetrazole | A well-known bioisostere for carboxylic acid with a similar pKa. | May maintain or improve activity, potentially with better metabolic stability. |

| Hydroxamic acid | Another acidic bioisostere that can also chelate metal ions. | Activity may be altered; potential for different target interactions. |

| Methyl ester | A neutral prodrug form that can improve cell permeability. | Inactive until hydrolyzed to the carboxylic acid. |

| Amide | A neutral group that can form different hydrogen bonds. | Likely to have reduced or no activity unless it acts as a prodrug. |

Stereochemical Influence on Molecular Recognition and Activity

The central carbon atom to which the cyclopentyl, o-tolyl, and acetic acid groups are attached is a chiral center. This means that this compound can exist as two non-superimposable mirror images called enantiomers (R and S forms). The three-dimensional arrangement of atoms is crucial for the interaction of a drug with its biological target, which is also chiral. mhmedical.comnumberanalytics.com

Differential Activity of Enantiomers: It is common for one enantiomer of a chiral drug to be significantly more active than the other. nih.govnih.gov This is because the active enantiomer (eutomer) fits much better into the binding site of the target protein, much like a key fits into a lock. patsnap.com The less active or inactive enantiomer is known as the distomer.

Pharmacokinetic Differences: Enantiomers can also have different pharmacokinetic profiles, meaning they may be absorbed, distributed, metabolized, and excreted differently in the body. numberanalytics.com

The potential differences in activity between the enantiomers are illustrated in the hypothetical table below.

| Stereoisomer | Rationale | Predicted Biological Activity |

| (S)-enantiomer | One enantiomer may have the correct 3D arrangement for optimal binding. | Potentially high activity (eutomer). |

| (R)-enantiomer | The mirror image may not fit as well into the chiral binding site. | Potentially low or no activity (distomer). |

| Racemic mixture (1:1 of S and R) | A mixture of both enantiomers. | Activity would be an average of the two, likely lower than the pure eutomer. |

Correlations between Structural Features and Molecular Behavior

Lipophilicity: The balance between the lipophilic (cyclopentyl, o-tolyl) and hydrophilic (acetic acid) parts of the molecule is crucial for its absorption, distribution, and ability to reach its target. Modifications that increase lipophilicity (e.g., adding alkyl groups) may enhance membrane permeability but could also lead to increased metabolic breakdown.

Electronic Effects: The electronic properties of the o-tolyl ring, influenced by substituents, can affect the molecule's interaction with its target. Electron-withdrawing or -donating groups can modulate the pKa of the acetic acid and the electronic character of the aromatic ring.

Steric Factors: The size and shape of the molecule, determined by the cyclopentyl and o-tolyl groups and their substituents, are critical for fitting into the binding site of the target protein. Steric hindrance can prevent optimal binding and reduce activity.

A summary of these correlations is presented in the hypothetical table below.

| Structural Feature | Physicochemical Property | Impact on Molecular Behavior and Activity |

| Cyclopentyl group size | Lipophilicity, Steric bulk | Affects binding affinity and membrane permeability. |

| Substituents on o-tolyl ring | Electronic effects, Lipophilicity | Modulates electronic interactions with the target and overall solubility. |

| Acetic acid group and its bioisosteres | Acidity (pKa), Polarity | Crucial for ionic and hydrogen bonding interactions with the target. |

| Chirality at the central carbon | 3D conformation | Determines the precise fit into the chiral binding site of the biological target. |

Lack of Publicly Available Research Data on this compound

Despite a comprehensive search of scientific databases and publicly available literature, no specific research findings or detailed applications for the chemical compound This compound could be identified. The investigation sought to detail its role in advanced chemical synthesis, specifically focusing on its utility as a chiral building block, its function as a synthetic precursor, and its applications in the development of novel molecular scaffolds, as per the requested outline.

The search process involved multiple targeted queries for the compound by its chemical name, potential CAS number, and its applications in areas such as asymmetric synthesis, total synthesis, and molecular scaffolding. However, these searches did not yield any peer-reviewed articles, patents, or detailed experimental data necessary to construct the requested scientific article.

While some chemical supplier databases categorize "this compound" as a potential chiral building block for asymmetric synthesis, this classification is not substantiated by accessible research literature. There are no available studies detailing its specific uses, reaction efficiencies, or the enantiomeric purities that could be achieved using this compound.

Similarly, no information was found regarding its role as a synthetic precursor to complex organic molecules or its application in the design and synthesis of novel molecular scaffolds. The scientific literature that was retrieved discussed related, but structurally distinct, compounds such as other cyclopentyl derivatives or different tolyl-substituted acids. This information falls outside the strict scope of the requested article, which was to focus solely on "this compound."

Consequently, due to the absence of specific, verifiable, and detailed research findings for this particular compound, it is not possible to generate the thorough and scientifically accurate content required for the outlined sections and subsections. The creation of data tables and a detailed discussion of research findings is unachievable without underlying data from scientific studies.

Future Research Directions and Perspectives on 2 Cyclopentyl 2 O Tolyl Acetic Acid

Emerging Synthetic Technologies and Their Applicability

The synthesis of sterically hindered carboxylic acids such as 2-Cyclopentyl-2-(o-tolyl)acetic acid can be challenging using traditional methods. However, emerging synthetic technologies offer promising avenues for its efficient and selective preparation.

Photoredox Catalysis : This rapidly evolving field utilizes visible light to initiate single-electron transfer processes, enabling the formation of carbon-carbon bonds under mild conditions. thieme-connect.comnih.gov Future research could explore the application of photoredox catalysis to couple a cyclopentyl radical with an o-tolylacetic acid derivative or vice versa. organic-chemistry.org This approach could offer a more efficient and environmentally friendly alternative to classical methods that may require harsh reagents or high temperatures. The direct conversion of carboxylic acids to other functional groups via photoredox catalysis could also be a valuable tool for creating derivatives of the target molecule. digitellinc.com

Flow Chemistry : Continuous flow synthesis offers several advantages over batch processing, including improved reaction control, enhanced safety, and scalability. uc.ptgoogle.commdpi.comrsc.org A potential multi-step flow synthesis of this compound could be designed, where each step is optimized for temperature, pressure, and residence time. uc.ptrsc.org This would allow for the rapid and efficient production of the compound and its derivatives, facilitating further research into its properties and applications.

| Technology | Potential Application to this compound Synthesis | Key Advantages |

| Photoredox Catalysis | Formation of the C-C bond between the cyclopentyl and o-tolylacetic acid moieties. | Mild reaction conditions, high functional group tolerance, novel reactivity. thieme-connect.comnih.gov |

| Flow Chemistry | Automated, multi-step synthesis of the target compound and its derivatives. | Improved safety, scalability, and reaction control. uc.ptrsc.org |

Advancements in Computational Chemistry for Predictive Studies

Computational chemistry is an increasingly powerful tool for predicting molecular properties and reaction outcomes, thereby guiding experimental work. mit.edubohrium.comnih.gov

Density Functional Theory (DFT) Studies : DFT calculations can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of this compound. nih.govaip.orgresearchgate.netntu.edu.iqmdpi.comresearchgate.net Such studies could predict its acidity (pKa), reactivity, and potential interactions with biological targets or other molecules. Understanding the preferred conformations of the cyclopentyl and o-tolyl groups will be crucial for designing derivatives with specific shapes and functionalities.

Machine Learning for Reaction Prediction : Machine learning models are being developed to predict the outcomes and yields of chemical reactions with increasing accuracy. mdpi.comsesjournal.com By training these models on large datasets of known reactions, it may be possible to predict the optimal conditions for synthesizing and derivatizing this compound, saving significant experimental time and resources. mit.edubohrium.comnih.gov These predictive models can help chemists to identify promising synthetic routes and to anticipate potential side products. mdpi.com

Development of Novel Derivatization Strategies

The carboxylic acid functional group is a versatile handle for creating a wide range of derivatives with diverse properties. libretexts.orgbritannica.comnumberanalytics.comkhanacademy.org However, the steric hindrance around the carboxyl group in this compound may pose challenges for standard derivatization techniques. chimia.chrsc.orgchimia.chresearchgate.netorganic-chemistry.org

Amide Bond Formation : The formation of amides is a fundamental transformation in medicinal chemistry. chimia.chchimia.ch Developing robust methods for the amide coupling of this compound with various amines will be crucial for exploring its potential biological activities. This may require the use of specialized coupling reagents or activation methods, such as the formation of acyl fluorides, to overcome the steric hindrance. rsc.orgrsc.org

Esterification and Other Transformations : The conversion of the carboxylic acid to esters, acyl halides, and other derivatives will expand the chemical space accessible from this scaffold. khanacademy.org Research into catalytic methods for these transformations that are tolerant of the sterically demanding nature of the substrate will be valuable. The development of one-pot procedures for the synthesis and subsequent derivatization of the target molecule could streamline the preparation of libraries of related compounds. researchgate.net

| Derivative Class | Potential Synthetic Challenge | Possible Solution |

| Amides | Steric hindrance slowing the nucleophilic attack of the amine. chimia.chchimia.ch | Use of potent coupling reagents or in situ formation of more reactive intermediates like acyl fluorides. rsc.orgrsc.org |

| Esters | Difficulty in achieving complete conversion with bulky alcohols. | Catalytic methods employing highly active catalysts or reactive intermediates. |

| Other Derivatives | Potential for side reactions under harsh conditions. | Mild and selective derivatization methods, possibly enabled by photoredox or enzymatic catalysis. |

Potential for Utilization in Materials Science and Interdisciplinary Research

The unique structural features of this compound suggest its potential as a building block for novel materials.

Metal-Organic Frameworks (MOFs) : Carboxylic acids are widely used as organic linkers in the construction of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. imperial.ac.ukrsc.orgalfa-chemistry.comnih.govcd-bioparticles.net The rigid and bulky nature of this compound could lead to the formation of MOFs with unique pore structures and properties.

Polymers : The cyclopentyl group can be incorporated into polymers to modify their physical properties. google.comgoogle.com The target molecule could be functionalized and polymerized to create novel materials with tailored thermal or mechanical properties. For example, it could be a monomer in the synthesis of polyesters or polyamides.

Further interdisciplinary research could explore the applications of this compound and its derivatives in fields such as medicinal chemistry, agrochemistry, and fragrance chemistry, contingent on the properties discovered through the foundational research outlined above.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Cyclopentyl-2-(o-tolyl)acetic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis of structurally analogous compounds (e.g., 2-cyclopentyl-2-phenylacetic acid) involves Friedel-Crafts alkylation or acid-catalyzed condensation between cyclopentyl derivatives and substituted acetic acid precursors . For 2-(o-tolyl) substitution, consider using o-tolylacetic acid derivatives and cyclopentyl halides under inert conditions. Reaction optimization should focus on catalyst selection (e.g., Lewis acids like AlCl₃) and temperature control to minimize byproducts (e.g., cyclopentylmandelic acid) . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended to isolate the target compound .

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodology : Use ¹H/¹³C NMR to verify the cyclopentyl and o-tolyl substituents. For example, the cyclopentyl group shows characteristic proton signals at δ 1.5–2.5 ppm (multiplet), while the o-tolyl methyl group appears as a singlet near δ 2.3 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (C₁₄H₁₈O₂, calculated [M+H]⁺ = 231.1385). FT-IR can validate the carboxylic acid moiety (C=O stretch ~1700 cm⁻¹) .

Q. What are the stability and storage recommendations for this compound?

- Methodology : The compound is stable under standard laboratory storage (2–8°C in sealed, light-resistant containers). Avoid prolonged exposure to heat (>40°C), moisture, or strong oxidizing agents (e.g., HNO₃), which may degrade it into CO/CO₂ . Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess decomposition pathways .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, given its chiral center?

- Methodology : Use chiral chromatography (e.g., Chiralpak IA or IB columns) with a mobile phase of hexane/isopropanol (90:10) . Alternatively, employ enzymatic resolution via lipase-catalyzed esterification to selectively modify one enantiomer . Monitor enantiomeric excess (ee) using polarimetry or chiral HPLC with a diode array detector (DAD) .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using protein structures from the PDB (e.g., cyclooxygenase-2 or GPCRs). Validate results with molecular dynamics simulations (GROMACS) to assess binding stability . Pair with QSAR models to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How can researchers address conflicting data in biological activity assays (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Methodology : Conduct dose-response studies (0.1–100 µM) to establish IC₅₀ values. Use orthogonal assays (e.g., MTT for cytotoxicity and ELISA for TNF-α inhibition) to differentiate off-target effects . Validate mechanistic hypotheses via knockdown/overexpression models (e.g., siRNA targeting inflammatory pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.